Ethyl hexyl(2-methoxyphenyl)phosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl hexyl(2-methoxyphenyl)phosphinate is an organophosphorus compound that belongs to the class of phosphinates These compounds are characterized by the presence of a phosphorus atom bonded to an oxygen atom and an organic group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl hexyl(2-methoxyphenyl)phosphinate can be synthesized through several methods. One common approach involves the reaction of hexyl(2-methoxyphenyl)phosphinic acid with ethyl alcohol under acidic conditions. The reaction typically requires a catalyst, such as hydrochloric acid, and is carried out at elevated temperatures to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
Ethyl hexyl(2-methoxyphenyl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate to phosphine.
Substitution: The compound can participate in substitution reactions, where the ethyl or hexyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine.
Substitution: Various substituted phosphinates depending on the reagents used.
Scientific Research Applications
Ethyl hexyl(2-methoxyphenyl)phosphinate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its antibacterial and antiviral properties.
Industry: Utilized in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of ethyl hexyl(2-methoxyphenyl)phosphinate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby affecting metabolic pathways. The compound’s phosphinate group mimics the transition state of phosphate esters, making it a potent inhibitor of enzymes that process phosphate-containing substrates .
Comparison with Similar Compounds
Similar Compounds
- Hexyl(2-methoxyphenyl)phosphinate
- Ethyl phenylphosphinate
- Hexyl phenylphosphinate
Uniqueness
Ethyl hexyl(2-methoxyphenyl)phosphinate is unique due to the presence of both ethyl and hexyl groups, which confer distinct physicochemical properties. This dual substitution enhances its solubility and reactivity compared to similar compounds with only one type of alkyl group .
Properties
CAS No. |
61820-28-8 |
---|---|
Molecular Formula |
C15H25O3P |
Molecular Weight |
284.33 g/mol |
IUPAC Name |
1-[ethoxy(hexyl)phosphoryl]-2-methoxybenzene |
InChI |
InChI=1S/C15H25O3P/c1-4-6-7-10-13-19(16,18-5-2)15-12-9-8-11-14(15)17-3/h8-9,11-12H,4-7,10,13H2,1-3H3 |
InChI Key |
VMHPLORGMDITLD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCP(=O)(C1=CC=CC=C1OC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.